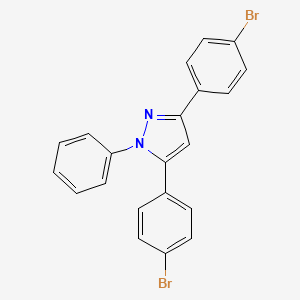![molecular formula C23H25F2N5O2 B10919390 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B10919390.png)
4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-(DIFLUOROMETHYL)-2-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER: is a complex organic compound that features a pyrimidine core substituted with a difluoromethyl group and a piperazine ring linked to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-(DIFLUOROMETHYL)-2-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using difluoromethylating agents such as difluoromethyl bromide.
Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction with a suitable leaving group on the pyrimidine core.
Linking the Pyridine Moiety: The pyridine moiety is linked to the piperazine ring via a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and difluoromethyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the pyrimidine core and the piperazine ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine core and the piperazine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines or piperazines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biology, the compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, the compound is of interest for its potential therapeutic properties. It is being explored as a candidate for the treatment of various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in specific applications.
Mechanism of Action
The mechanism of action of 4-{6-(DIFLUOROMETHYL)-2-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inducing conformational changes that modulate their activity. This can lead to the inhibition or activation of specific biochemical pathways, ultimately resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 4-{6-(TRIFLUOROMETHYL)-2-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER
- 4-{6-(CHLOROMETHYL)-2-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER
- 4-{6-(METHYL)-2-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER
Uniqueness
The uniqueness of 4-{6-(DIFLUOROMETHYL)-2-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER lies in its difluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to specific molecular targets, thereby increasing its potential as a therapeutic agent.
Properties
Molecular Formula |
C23H25F2N5O2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C23H25F2N5O2/c1-31-20-7-6-16(13-21(20)32-2)18-14-19(22(24)25)28-23(27-18)30-11-9-29(10-12-30)15-17-5-3-4-8-26-17/h3-8,13-14,22H,9-12,15H2,1-2H3 |
InChI Key |
RIGZPYLTVOSWNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCN(CC3)CC4=CC=CC=N4)C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[4-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10919311.png)
![7-Cyclopropyl-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10919323.png)
![3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10919326.png)
![2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10919332.png)
![2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10919343.png)
![2-[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10919345.png)

![6-(furan-2-yl)-N-(2-methoxy-5-methylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919355.png)
![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10919359.png)
![6-cyclopropyl-N-[1-(4-methoxyphenyl)propyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919367.png)
![3-[(2,3-dichlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B10919373.png)
![N-(2-cyanophenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919381.png)
![6-(4-methoxyphenyl)-1-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919388.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10919396.png)
